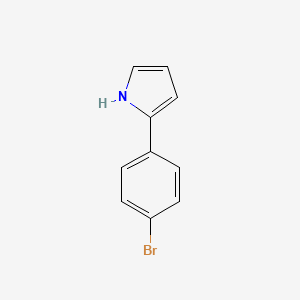

2-(4-Bromophenyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromphenyl)-1H-Pyrrol ist eine organische Verbindung, die zur Klasse der heterozyklischen aromatischen Verbindungen gehört. Sie besteht aus einem Pyrrolring, der mit einer 4-Bromphenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Bromphenyl)-1H-Pyrrol beinhaltet typischerweise die Reaktion von 4-Brombenzaldehyd mit Pyrrol in Gegenwart eines geeigneten Katalysators. Eine gängige Methode ist die Pictet-Spengler-Reaktion, bei der der Aldehyd und Pyrrol eine Cyclisierung eingehen, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung eines sauren Katalysators wie Trifluoressigsäure und eines Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 2-(4-Bromphenyl)-1H-Pyrrol unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und einen höheren Ertrag. Der Einsatz automatisierter Systeme und fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, stellt die Produktion von hochreinen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Bromphenyl)-1H-Pyrrol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom am Phenylring kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Oxidationsreaktionen: Der Pyrrolring kann oxidiert werden, um Pyrrol-2-carbonsäurederivate zu bilden.

Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen eingehen, um verschiedene reduzierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nucleophile wie Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder N,N-Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter milden Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrrolderivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Oxidationsreaktionen: Produkte umfassen Pyrrol-2-carbonsäure und ihre Derivate.

Reduktionsreaktionen: Produkte umfassen reduzierte Pyrrolderivate mit hydrierten Ringen.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromphenyl)-1H-Pyrrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen und als Vorläufer in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Pharmakophor in der Arzneimittelforschung und -entwicklung zu untersuchen.

Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien wie organischen Halbleitern und Leuchtdioden (LEDs) verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Bromphenyl)-1H-Pyrrol hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die Bromphenylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Zielstrukturen verbessern, während der Pyrrolring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Chlorphenyl)-1H-Pyrrol: Ähnliche Struktur mit einem Chloratom anstelle von Brom.

2-(4-Fluorphenyl)-1H-Pyrrol: Ähnliche Struktur mit einem Fluoratom anstelle von Brom.

2-(4-Methylphenyl)-1H-Pyrrol: Ähnliche Struktur mit einer Methylgruppe anstelle von Brom.

Einzigartigkeit

2-(4-Bromphenyl)-1H-Pyrrol ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an bestimmten Wechselwirkungen und Reaktionen teilnehmen kann, die mit anderen Halogen- oder Alkyl-substituierten Analogen nicht möglich sind. Das Bromatom kann auch die elektronischen Eigenschaften der Verbindung beeinflussen, wodurch sie für Anwendungen in der Materialwissenschaft und organischen Elektronik geeignet ist.

Eigenschaften

CAS-Nummer |

4995-11-3 |

|---|---|

Molekularformel |

C10H8BrN |

Molekulargewicht |

222.08 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H8BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H |

InChI-Schlüssel |

SVWMKWQVMYGWGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.